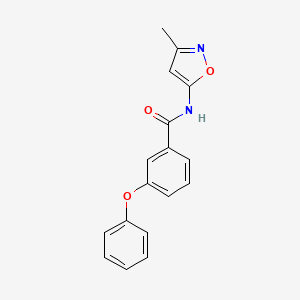

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide

Description

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide is a benzamide derivative featuring a 3-phenoxybenzoyl core linked to a 3-methyl-1,2-oxazol-5-yl group via an amide bond.

Properties

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-12-10-16(22-19-12)18-17(20)13-6-5-9-15(11-13)21-14-7-3-2-4-8-14/h2-11H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXILBULXVDLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with 3-methyl-1,2-oxazole-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Chemical Reactions Analysis

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced oxazole derivatives.

Scientific Research Applications

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Medicine: It is being investigated for its potential use in the development of new therapeutic agents for various diseases.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with cellular receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

The 3-methyl-1,2-oxazol-5-yl group in the target compound distinguishes it from analogs with alternative heterocyclic systems. Key comparisons include:

Key Observations :

- Thiadiazole vs.

- Sulfonamide vs. Benzamide : Sulfonamide derivatives () exhibit increased polarity and hydrogen-bonding capacity, which may influence pharmacokinetic profiles .

- Substituent Position : The 3-methyl group on the oxazole (target compound) contrasts with 4-methyl variants (e.g., risvodetinib in ), where positional isomerism could affect steric interactions in biological targets .

Biological Activity

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide is a compound classified within the oxazole derivatives, notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features an oxazole ring, which is known to contribute to the biological activity of various compounds.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

2. Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported a 50% inhibition concentration (IC50) of approximately 15 µM against human breast cancer cells (MDA-MB-231) .

3. Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a role in modulating inflammatory responses .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound is known to inhibit certain kinases involved in cellular signaling pathways that regulate cell proliferation and survival.

- Receptor Interaction : It may interact with receptors involved in inflammatory processes, thereby reducing the expression of inflammatory mediators .

Table 1: Summary of Biological Activities

Case Study: Cancer Cell Line Testing

In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.